In-Depth Technical Guide: 3',2,2-Trimethylpropiophenone
In-Depth Technical Guide: 3',2,2-Trimethylpropiophenone
An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and analysis of 3',2,2-trimethylpropiophenone.
Introduction and Nomenclature
3',2,2-Trimethylpropiophenone, a substituted aromatic ketone, is a compound of interest in organic synthesis and medicinal chemistry. Its structure, characterized by a propiophenone backbone with methyl substitutions on both the aromatic ring and the acyl chain, imparts specific physicochemical properties that are a subject of ongoing research.
IUPAC Name: 2,2-dimethyl-1-(3-methylphenyl)propan-1-one[1]
Synonyms: 3',2,2-Trimethylpropiophenone, 2,2-Dimethyl-1-m-tolylpropan-1-one[1]
Chemical Structure:
Figure 1: Chemical structure of 2,2-dimethyl-1-(3-methylphenyl)propan-1-one.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | PubChem[1] |
| Molecular Weight | 176.25 g/mol | PubChem[1] |
| XLogP3 | 3.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 176.120115130 Da | PubChem[1] |
| Monoisotopic Mass | 176.120115130 Da | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Complexity | 188 | PubChem[1] |
Synthesis
A plausible and widely used method for the synthesis of aromatic ketones such as 2,2-dimethyl-1-(3-methylphenyl)propan-1-one is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of 2,2-dimethyl-1-(3-methylphenyl)propan-1-one can be envisioned through the Friedel-Crafts acylation of toluene with pivaloyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Experimental Protocol (Generalized)
While a specific protocol for the synthesis of 2,2-dimethyl-1-(3-methylphenyl)propan-1-one is not detailed in the available literature, a general procedure for Friedel-Crafts acylation of toluene can be adapted. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents.
Materials:
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Toluene
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Pivaloyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM) as solvent
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Ice bath
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Hydrochloric acid (HCl), dilute aqueous solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to maintain a positive pressure of an inert gas like nitrogen or argon).
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Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere. Cool the suspension in an ice bath.
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Addition of Acylating Agent: Slowly add pivaloyl chloride to the cooled suspension of aluminum chloride with vigorous stirring. The formation of the acylium ion complex will occur.
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Addition of Aromatic Substrate: Add toluene dropwise from the dropping funnel to the reaction mixture. Maintain the temperature of the reaction mixture using the ice bath.
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Reaction: After the addition is complete, allow the reaction to stir at a low temperature, followed by warming to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup:
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Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid. This will hydrolyze the aluminum chloride complex.
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Separate the organic layer using a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2,2-dimethyl-1-(3-methylphenyl)propan-1-one.
Note on a Potential Side Reaction: It is important to be aware that the Friedel-Crafts reaction with pivaloyl chloride can sometimes lead to decarbonylation of the acylium ion, forming a stable tert-butyl carbocation. This can result in the alkylation of the aromatic ring as a side reaction. Careful control of reaction conditions, such as temperature, is crucial to favor the desired acylation product.
Biological Activity and Applications
Currently, there is a lack of specific data in the scientific literature regarding the biological activity, signaling pathway interactions, or specific industrial applications of 2,2-dimethyl-1-(3-methylphenyl)propan-1-one. Broader classes of propiophenone derivatives have been investigated for various biological activities, but information on this particular isomer is not available. Further research is required to elucidate its potential pharmacological or industrial relevance.
Conclusion
2,2-dimethyl-1-(3-methylphenyl)propan-1-one, also known as 3',2,2-trimethylpropiophenone, is a distinct isomer of the trimethylpropiophenone family. While its physicochemical properties have been estimated through computational methods, a significant gap exists in the experimental data and detailed synthetic protocols in the current body of scientific literature. The generalized Friedel-Crafts acylation method presented provides a viable route for its synthesis, though optimization would be necessary. The biological profile and potential applications of this compound remain an unexplored area, offering opportunities for future research in medicinal and materials chemistry.
